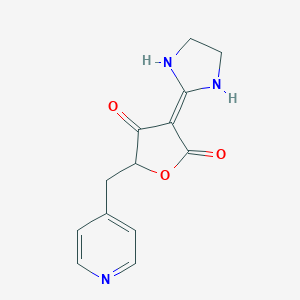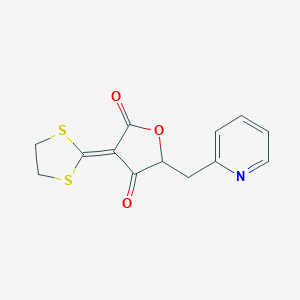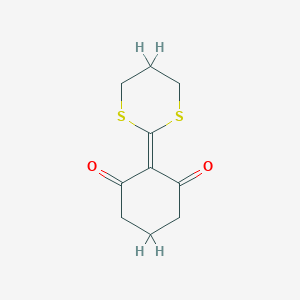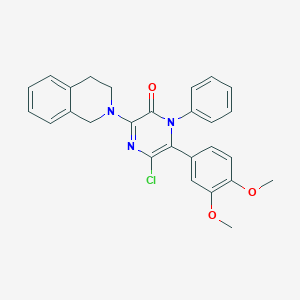![molecular formula C20H22O5 B290185 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone, also known as APE, is a chemical compound that belongs to the family of ketones. This compound has been studied extensively due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone is not fully understood, but it is believed to involve the interaction of the ketone group with specific proteins. This interaction can lead to changes in protein conformation and function, ultimately resulting in the observed biological effects of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone.
Biochemical and Physiological Effects:
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe and photosensitizer, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to inhibit the activity of certain enzymes and to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone is its selectivity for specific proteins, which allows for the detection of these proteins in complex biological samples. Additionally, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to have low toxicity and to be relatively easy to synthesize. However, one limitation of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone. One area of interest is the development of new synthetic methods for producing 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone and related compounds. Additionally, there is potential for the use of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone in the development of new diagnostic and therapeutic agents for cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone and to identify its specific protein targets.
Méthodes De Synthèse
The synthesis of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone involves the reaction of 2-(2-Acetylphenoxy)ethanol with 2-bromoethyl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-bromobenzophenone in the presence of a palladium catalyst to yield the final product, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone. This method has been optimized to produce high yields of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone.
Applications De Recherche Scientifique
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been used in various scientific research applications. One of its primary uses is as a fluorescent probe for detecting proteins. 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to selectively bind to specific proteins, allowing for their detection in complex biological samples. Additionally, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Propriétés
Formule moléculaire |
C20H22O5 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-[2-[2-[2-(2-acetylphenoxy)ethoxy]ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C20H22O5/c1-15(21)17-7-3-5-9-19(17)24-13-11-23-12-14-25-20-10-6-4-8-18(20)16(2)22/h3-10H,11-14H2,1-2H3 |
Clé InChI |
WUOUMLJRYWOWRS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OCCOCCOC2=CC=CC=C2C(=O)C |
SMILES canonique |
CC(=O)C1=CC=CC=C1OCCOCCOC2=CC=CC=C2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)






![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)

![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)